5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through various pathways. For instance, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
Studies have shown that 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can have significant biochemical and physiological effects. For instance, it has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, it has been shown to modulate the immune system and enhance wound healing.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to investigate the potential therapeutic applications of the compound in various diseases. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential area of investigation is its use as a potential chemotherapeutic agent for cancer treatment. Additionally, it can be studied for its potential use in the treatment of various inflammatory and autoimmune diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a promising chemical compound that has shown significant potential in scientific research. Its diverse biological activities make it a valuable tool for investigating potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and future directions for its use.
Synthesis Methods
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-chloro-3-methylphenol with 4-methylbenzylidene hydrazinecarbothioamide in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with hydrogen peroxide and acetic acid to yield the final product.
Scientific Research Applications
5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as an anti-inflammatory, antioxidant, and antidiabetic agent.
properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-5-13(6-4-11)17-19-16(22-20-17)10-21-14-7-8-15(18)12(2)9-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXGWZREZMKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.